

solubility of 3-Chloro-5-iodophenol in common organic solvents

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Compound of Interest

Compound Name: 3-Chloro-5-iodophenol

Cat. No.: B1424305

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An In-Depth Technical Guide to the Solubility of **3-Chloro-5-iodophenol** in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of **3-chloro-5-iodophenol**, a halogenated phenol of interest in pharmaceutical and chemical synthesis. The principles, experimental protocols, and theoretical framework detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to effectively utilize this compound in various solvent systems.

Introduction to 3-Chloro-5-iodophenol

3-Chloro-5-iodophenol (CAS No. 861347-86-6) is a disubstituted phenol containing both a chlorine and an iodine atom on the aromatic ring.^[1] Its molecular structure dictates its physicochemical properties, including its melting point of 60°C and a calculated LogP of 2.6502, suggesting moderate lipophilicity.^{[1][2][3]} Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, purification, formulation development, and analytical characterization.

Key Physical and Chemical Properties:

- Molecular Formula: C₆H₄ClIO^{[1][4]}
- Molecular Weight: 254.45 g/mol ^{[1][4]}

- Appearance: Solid[2]
- Melting Point: 60°C[2][3]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[5][6][7] The solubility of **3-chloro-5-iodophenol** is influenced by a combination of intermolecular forces:

- **Hydrogen Bonding:** The phenolic hydroxyl (-OH) group is a key determinant of its polarity, capable of acting as a hydrogen bond donor.[8] This allows for strong interactions with protic and other polar solvents.
- **Dipole-Dipole Interactions:** The electronegative chlorine and iodine atoms, along with the oxygen atom, create a net dipole moment in the molecule, enabling interactions with polar solvents.
- **Van der Waals Forces:** The aromatic ring and the halogen substituents contribute to London dispersion forces, which are the primary mode of interaction with nonpolar solvents.

The presence of both a polar hydroxyl group and a larger, more lipophilic halogenated aromatic structure gives **3-chloro-5-iodophenol** a mixed polarity. Its solubility will therefore be a balance between these competing characteristics. Phenolic compounds are generally more soluble in polar organic solvents than in water, a trend that is expected to hold for this compound.[9]

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following section outlines a standard laboratory protocol for determining the solubility of **3-chloro-5-iodophenol**.

Saturated Shake-Flask Method

This widely used method involves creating a saturated solution and then quantifying the amount of dissolved solute.

Protocol:

- Preparation: Add an excess amount of **3-chloro-5-iodophenol** to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid is crucial to ensure saturation.
- Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is ideal.
- Phase Separation: Allow the mixture to stand, or centrifuge, to separate the undissolved solid from the saturated solution.
- Sampling: Carefully extract an aliquot of the clear, saturated supernatant.
- Quantification: Analyze the concentration of **3-chloro-5-iodophenol** in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).
- Calculation: The solubility is then calculated and expressed in units such as g/L, mg/mL, or mol/L.

This workflow is depicted in the diagram below.



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Caption: Workflow for the Shake-Flask Solubility Measurement.

Solubility Profile of 3-Chloro-5-iodophenol in Common Organic Solvents

While specific experimental data for **3-chloro-5-iodophenol** is not readily available in the literature, a qualitative and estimated quantitative solubility profile can be predicted based on

its structure and the properties of common solvents. The following table presents this expected solubility, categorized by solvent type.

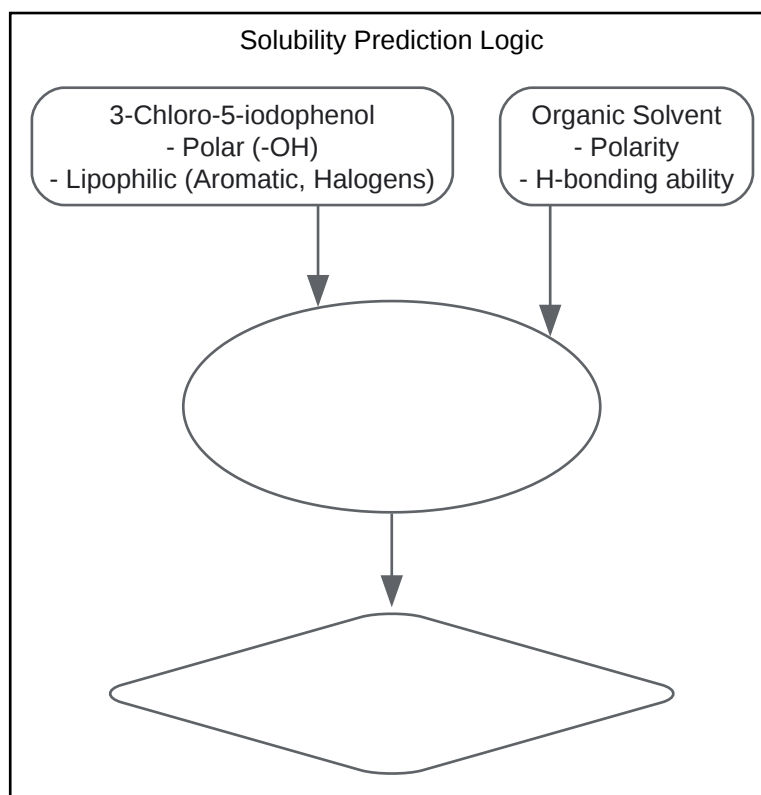
Solvent Class	Solvent Example	Polarity Index	Expected Solubility	Rationale for Solubility Behavior
Protic Polar	Methanol	5.1	High	The hydroxyl group of methanol can hydrogen bond with the phenolic -OH group of the solute.[8]
Ethanol	-	High	Similar to methanol, ethanol's polarity and hydrogen bonding capabilities lead to good solvation.[7]	
Isopropanol	3.9	Moderate to High	Slightly lower polarity and increased steric hindrance may slightly reduce solubility compared to methanol.	
Aprotic Polar	Acetone	5.1	High	The carbonyl group of acetone acts as a hydrogen bond acceptor for the phenolic proton.
Acetonitrile	5.8	Moderate to High	A polar aprotic solvent that can engage in dipole-	

				dipole interactions.
Tetrahydrofuran (THF)	4.0	High	The ether oxygen can act as a hydrogen bond acceptor, and the overall polarity is favorable.	
Dimethyl Sulfoxide (DMSO)	7.2	Very High	A highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds.	
N,N-Dimethylformamide (DMF)	6.4	Very High	Another highly polar aprotic solvent with strong solvating power for polar molecules.	
Nonpolar	Hexane	0.1	Low	Dominated by weak van der Waals forces, which are insufficient to overcome the solute's polarity. [5]
Toluene	2.4	Moderate	The aromatic ring of toluene can interact with the solute's phenyl ring via π -stacking, and	

			its moderate polarity helps solvation.	
Chlorinated	Dichloromethane (DCM)	3.1	Moderate to High	Its polarity is suitable for dissolving moderately polar compounds.
Chloroform	4.1	Moderate to High	Similar to DCM, its polarity facilitates the dissolution of 3-chloro-5-iodophenol.	

Polarity Index values are from various sources and serve as a general guide.[\[10\]](#)[\[11\]](#)[\[12\]](#)

The logical relationship for predicting solubility based on solvent and solute properties is illustrated below.



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Caption: Factors influencing the solubility of **3-Chloro-5-iodophenol**.

Safety and Handling

3-Chloro-5-iodophenol is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[4][13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

The solubility of **3-chloro-5-iodophenol** is a key parameter for its effective use in research and development. Its chemical structure, featuring both a polar hydroxyl group and a halogenated aromatic ring, results in high solubility in polar aprotic and protic organic solvents, moderate solubility in solvents of intermediate polarity like toluene and dichloromethane, and low solubility in nonpolar solvents such as hexane. The experimental protocols and theoretical

framework provided in this guide offer a robust basis for scientists to predict, measure, and utilize the solubility properties of this compound.

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